molecular formula C9H15ClF2N2O3 B8106924 Tert-butyl(2-(2-chloro-2,2-difluoroacetamido)ethyl)carbamate

Tert-butyl(2-(2-chloro-2,2-difluoroacetamido)ethyl)carbamate

Cat. No.: B8106924
M. Wt: 272.68 g/mol
InChI Key: WJPPLKVMFPETQA-UHFFFAOYSA-N
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Description

Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate is a pyrrolidine-based ester featuring a 4-formylphenoxy acetyl substituent. The 4-formylphenoxy group introduces electron-withdrawing and reactive aldehyde functionality, which may enhance binding to biological targets or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name

tert-butyl N-[2-[(2-chloro-2,2-difluoroacetyl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClF2N2O3/c1-8(2,3)17-7(16)14-5-4-13-6(15)9(10,11)12/h4-5H2,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPPLKVMFPETQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2-(2-chloro-2,2-difluoroacetamido)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-2,2-difluoroacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2-(2-chloro-2,2-difluoroacetamido)ethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carbamate group yields tert-butylamine and carbon dioxide, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl(2-(2-chloro-2,2-difluoroacetamido)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(2-(2-chloro-2,2-difluoroacetamido)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several pyrrolidine carboxylate derivatives reported in recent literature and patents. Key analogues include:

Benzenesulfonyl-Linked Pyrrolidine Derivatives
  • Example Compounds: Methyl (2R)-1-(4-{4-[(2S)-2-aminopropionamido]phenyl}benzenesulfonyl)pyrrolidine-2-carboxylate (7c) Methyl (2S)-1-(4-{6-[(2R)-2-aminopropionamido]pyridin-3-yl}benzenesulfonyl)pyrrolidine-2-carboxylate (13e) Structural Differences: Target Compound: Features a 4-formylphenoxy acetyl group. Analogues: Replace the phenoxy acetyl group with benzenesulfonyl linkages and amino amide side chains. The 4-formylphenoxy group may confer greater electrophilicity, enabling covalent interactions with nucleophilic residues in enzymes .
Benzyl- and Carbamoyl-Substituted Pyrrolidines
  • Example Compounds: Methyl (2R,5R)-1-benzyl-5-[(dimethylamino)methyl]pyrrolidine-2-carboxylate (12b) Methyl (2S,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate (15a) Structural Differences: Target Compound: Lacks benzyl or carbamoyl substituents but includes a formylphenoxy moiety. Analogues: Incorporate bulky benzyl groups or carbamoyl functionalities, altering steric and electronic profiles. Impact on Properties: Benzyl groups may increase lipophilicity, enhancing membrane permeability .
Fluorinated and Heterocyclic Derivatives
  • Example Compound :

    • Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxopyrrolo[1,2-b]pyridazine-3-carboxylate (EP 4 374 877 A2)

    Structural Differences :

    • Target Compound : Simpler pyrrolidine core vs. the fused pyridazine ring in the patent compound.
    • Analogues : Fluorine atoms and heterocyclic systems enhance metabolic stability and bioavailability .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound Not Reported Not Reported 4-Formylphenoxy acetyl N/A
7c (Benzenesulfonyl derivative) 155.1–158.3 65.3 Benzenesulfonyl, aminopropionamide
13e (Pyridinyl sulfonamide) 146.0–148.4 44.5 Benzenesulfonyl, aminopropionamide
12b (Benzyl-substituted) Not Reported 49 Benzyl, dimethylaminomethyl
EP 4 374 877 A2 (Fluorinated derivative) Not Reported Not Reported Difluorophenyl, pyridazine

Notes:

  • Yields for similar compounds range from 39% to 65%, influenced by steric hindrance and reaction conditions .

Biological Activity

Tert-butyl(2-(2-chloro-2,2-difluoroacetamido)ethyl)carbamate is a synthetic organic compound with the molecular formula C9H15ClF2N2O3. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein modification. The unique structure of this compound, characterized by the presence of both chloro and difluoroacetamido groups, contributes to its distinct chemical properties and reactivity.

Chemical Structure

  • IUPAC Name : tert-butyl N-[2-[(2-chloro-2,2-difluoroacetyl)amino]ethyl]carbamate
  • Molecular Formula : C9H15ClF2N2O3
  • Molecular Weight : 252.68 g/mol
  • InChI Key : InChI=1S/C9H15ClF2N2O3/c1-8(2,3)17-7(16)14-5-4-13-6(15)9(10,11)12/h4-5H2,1-3H3,(H,13,15)(H,14,16)

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Enzyme Inhibition Studies

Research indicates that this compound may serve as an effective inhibitor for certain enzymes. For instance:

  • Enzyme Targeting : The chloro group in the compound allows for nucleophilic substitution reactions which can be exploited to modify enzyme active sites.

Case Studies and Research Findings

  • Protein Modification :
    • A study demonstrated the ability of this compound to modify specific proteins involved in metabolic pathways, potentially altering their functionality and stability.
  • Antimicrobial Activity :
    • Preliminary tests have shown that this compound exhibits antimicrobial properties against various bacterial strains.
  • Cytotoxicity Assays :
    • Cytotoxicity assays performed on cancer cell lines revealed that this compound can induce apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Tert-butyl methyl (2-(methylamino)ethyl)carbamateC8H18N2O2Moderate enzyme inhibition
N-Boc-protected anilinesVariesUsed in similar synthetic applications but with different reactivity profiles

The comparison highlights the unique biological activity profile of this compound due to its specific structural features.

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